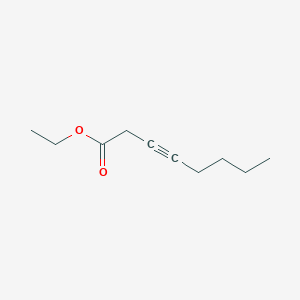

Ethyl oct-3-ynoate

Description

Properties

CAS No. |

37174-93-9 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

ethyl oct-3-ynoate |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-6,9H2,1-2H3 |

InChI Key |

HENKBPXZCWDXON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl oct-3-ynoate can be synthesized through the esterification of oct-3-ynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate of this compound.

Chemical Reactions Analysis

Neodymium Reactivity

Neodymium is a lanthanide with strong electropositive character and a typical +3 oxidation state. Key reactions include:

Oxidation with Air

Neodymium tarnishes in air and combusts to form neodymium(III) oxide:

This reaction is exothermic and produces a violet-tinged oxide layer .

Reaction with Water

Neodymium reacts slowly with cold water and vigorously with hot water:

The product, neodymium hydroxide, dissolves in acidic solutions .

Halogen Reactions

Neodymium reacts with all halogens to form trihalides:

Acid Dissolution

Neodymium dissolves in dilute sulfuric acid, producing hydrogen gas and lilac-colored Nd³⁺ ions:

The aquated ion likely exists as .

Rhodium Reactivity

Rhodium is a transition metal with common oxidation states of +1, +3, and rarely +5 or +7. Notable reactions include:

Oxidation and Catalytic Behavior

-

Rh

Scientific Research Applications

Ethyl oct-3-ynoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: Researchers utilize this compound in studies involving enzyme inhibition and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: this compound is employed in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl oct-3-ynoate involves its interaction with various molecular targets. The triple bond in the compound can participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Oct-3-ynoate and Analogous Esters

Key Observations:

- Alkyne vs. Alkene Reactivity: this compound’s triple bond enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), unlike ethyl oct-3-enoate, which is less reactive .

- Substituent Effects: Bulky groups (e.g., diphenyl in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) hinder reactivity but enhance stability for controlled synthetic applications .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations:

- Boiling Points: this compound’s predicted higher boiling point (vs. enoate) aligns with increased polarity from the alkyne group.

- Solubility: Both ynoate and enoate esters are lipophilic, favoring organic solvents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl oct-3-ynoate, and how can researchers optimize reaction yields?

- This compound is typically synthesized via esterification of oct-3-ynoic acid with ethanol under acid catalysis. Common methods include using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts, with reflux conditions to drive the reaction . Optimization strategies involve varying molar ratios, temperature, and catalyst concentration. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and purify the product via fractional distillation or column chromatography. Yield improvements may require inert atmospheres to prevent side reactions (e.g., alkyne oxidation) .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be validated?

- Key techniques include:

- NMR Spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR, focusing on alkyne proton signals (~2.5–3.5 ppm) and ester carbonyl groups (~170 ppm).

- IR Spectroscopy : Identify ester C=O (~1740 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) stretches.

- GC-MS : Assess purity and quantify yields by comparing retention times and fragmentation patterns against standards .

- Data validation requires triplicate measurements, calibration with certified reference materials, and statistical analysis (e.g., standard deviations) to ensure reproducibility .

Q. What are the recommended storage conditions for this compound to maintain stability?

- Store in amber glass bottles at 4°C under inert gas (e.g., argon) to prevent photodegradation and oxidation. Long-term stability tests should be conducted using accelerated aging studies (e.g., elevated temperatures) coupled with periodic GC-MS analysis to detect decomposition products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) simulations can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states to predict regioselectivity in alkyne-based reactions (e.g., cycloadditions). Researchers should validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) and compare outcomes with analogous esters (e.g., ethyl propiolate) .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

- Systematic meta-analyses should be conducted to assess heterogeneity across studies. Metrics like I² (proportion of total variation due to heterogeneity) and H (relative excess of observed vs. expected variance) quantify inconsistencies. Follow PRISMA guidelines to identify bias sources (e.g., catalyst loading variations, solvent polarity differences) and perform subgroup analyses .

Q. How do stereochemical factors influence this compound’s interactions in enantioselective catalysis?

- Chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray diffraction (XRD) can determine enantiomeric excess (ee%) in products. Researchers should correlate steric effects (e.g., bulky substituents on catalysts) with ee% using multivariate regression models. For mechanistic insights, isotopic labeling (e.g., deuterated substrates) combined with kinetic isotope effect (KIE) studies is recommended .

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound derivatives?

- Use cell viability assays (e.g., MTT, resazurin) on human cell lines (e.g., HEK-293, HepG2) to assess acute toxicity. For mechanistic studies, flow cytometry can detect apoptosis/necrosis markers (e.g., Annexin V/PI). Dose-response curves should be analyzed using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Ethical compliance requires adherence to institutional biosafety protocols and negative/positive controls .

Methodological Guidelines

- Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be archived in appendices, while processed data (e.g., kinetic plots, statistical summaries) must be integrated into the main text near relevant discussions .

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over non-specialized sources. Use citation managers (e.g., Zotero) to track references and avoid redundancy .

- Error Analysis : Report uncertainties (e.g., ±SD) for all quantitative measurements. For instrument-specific errors (e.g., NMR integration drift), include calibration certificates in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.